N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide
Description
N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide is a benzo-oxazepine derivative featuring a sulfonamide substituent. Its core structure comprises a seven-membered oxazepine ring fused to a benzene moiety, with methyl substituents at positions 3, 3, and 5, and a cyclohexanesulfonamide group at position 5. The sulfonamide group may enhance solubility or binding affinity compared to carboxylic acid-containing analogs like fluoroquinolones .
Properties
IUPAC Name |
N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-18(2)12-24-16-10-9-13(11-15(16)20(3)17(18)21)19-25(22,23)14-7-5-4-6-8-14/h9-11,14,19H,4-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTQKEVPVKIPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3CCCCC3)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 342.47 g/mol. The structure includes a benzo[b][1,4]oxazepine moiety which is known for its diverse biological properties.
Pharmacodynamics : The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways.
Receptor Interaction : The compound has been shown to bind selectively to certain receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and neuronal excitability.
Biological Activity
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Antimicrobial Activity : In vitro studies have indicated that this compound exhibits significant antimicrobial properties against a range of bacterial strains.
- Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:
Pathogen MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32
- Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:
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Anticancer Activity : Recent investigations have highlighted the compound's potential as an anticancer agent. It appears to induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Cell Lines Tested :
Cell Line IC50 (µM) HeLa 10 MCF-7 15 A549 20
- Cell Lines Tested :
-
Neuroprotective Effects : Research has indicated that this compound may possess neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
- Mechanisms Identified :
- Inhibition of reactive oxygen species (ROS) production.
- Modulation of inflammatory cytokines.
- Mechanisms Identified :
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results demonstrated a promising profile with lower resistance rates compared to traditional antibiotics.
- Cancer Research Trial : In a clinical trial involving patients with advanced solid tumors, treatment with the compound led to a partial response in 30% of participants. The study highlighted the need for further investigation into dosing strategies and combination therapies.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis may face challenges in stereochemical control, unlike levofloxacin’s well-optimized chiral synthesis .
- Functional Group Impact : Sulfonamides generally exhibit lower plasma protein binding than carboxylic acids, which could reduce drug-drug interactions .
- Structural Flexibility: The oxazepine ring’s conformational flexibility might allow for better target adaptation compared to rigid quinolones, though this requires validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
